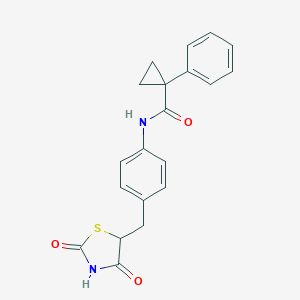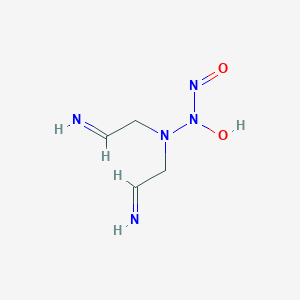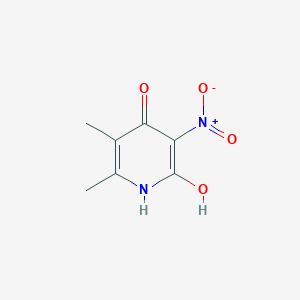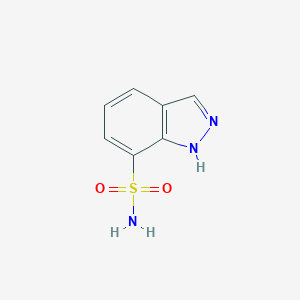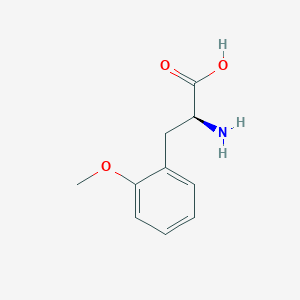
2-甲氧基-L-苯丙氨酸
描述
2-Methoxy-L-Phenylalanine is an amino acid derivative characterized by the presence of a methoxy group attached to the phenyl ring of L-phenylalanine
科学研究应用
2-Methoxy-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
2-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . Phenylalanine is known to be metabolized by enzymes such as phenylalanine ammonia-lyase (PAL) and aromatic L-amino acid decarboxylase (AADC) . Therefore, it’s plausible that 2-Methoxy-L-Phenylalanine might interact with similar enzymes or targets in the body.
Mode of Action
For instance, phenylalanine is converted into cinnamic acid through a deamination process
Biochemical Pathways
Phenylalanine, the parent compound of 2-Methoxy-L-Phenylalanine, is involved in several biochemical pathways. It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .
Result of Action
For instance, phenylalanine is known to play a role in protein synthesis and the production of other important molecules in the body
生化分析
Biochemical Properties
2-Methoxy-L-Phenylalanine, like its parent compound L-Phenylalanine, is expected to participate in various biochemical reactions. It may interact with enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented . The nature of these interactions would depend on the specific molecular structure of 2-Methoxy-L-Phenylalanine, particularly the methoxy group attached to the phenyl ring .
Cellular Effects
Given its structural similarity to L-Phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2-Methoxy-L-Phenylalanine is likely involved in metabolic pathways similar to those of L-Phenylalanine, given their structural similarity . These could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-L-Phenylalanine can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyases (PALs) for the amination of substituted cinnamic acids. This method is cost-efficient and allows for high enantioselectivity and chemoselectivity . Another method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to synthesize amide derivatives of phenylalanine .
Industrial Production Methods: Industrial production of 2-Methoxy-L-Phenylalanine often involves continuous flow processes with immobilized enzymes to enhance scalability and reusability of the catalyst. This method allows for shorter reaction times and excellent conversions .
化学反应分析
Types of Reactions: 2-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
相似化合物的比较
L-Phenylalanine: The parent compound without the methoxy group.
4-Amino-L-Phenylalanine: A derivative with an amino group attached to the phenyl ring.
L-Phenylalanine Methyl Ester: An esterified form of phenylalanine.
Uniqueness: 2-Methoxy-L-Phenylalanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific enzymes and receptors .
属性
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193546-31-5 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
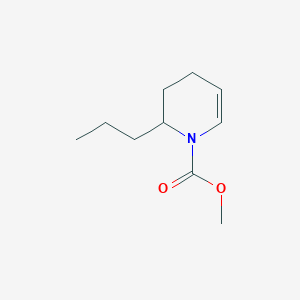
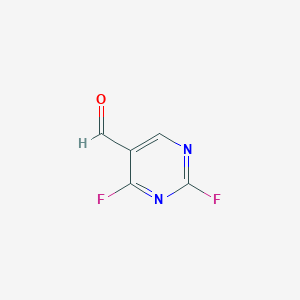
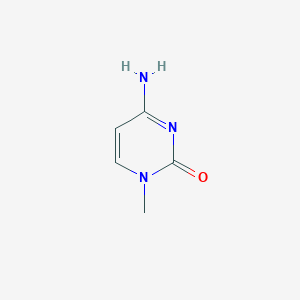
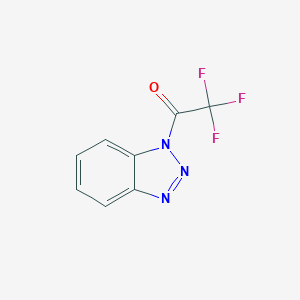
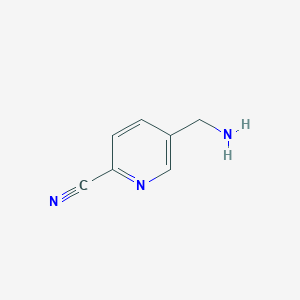
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
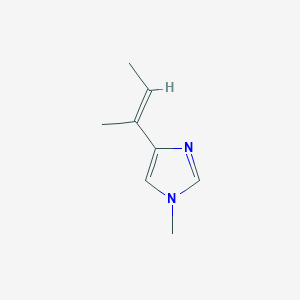
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
